![molecular formula C16H21NO4 B1376797 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid CAS No. 1361114-24-0](/img/structure/B1376797.png)
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Overview
Description
“3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1361114-24-0 . It has a molecular weight of 291.35 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
PROTAC Development
The compound is useful as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation. This application is crucial in the field of drug discovery, where the compound’s structure can be utilized to create bifunctional molecules that tag specific proteins for degradation by the cell’s proteasome .
Amino Acid Ionic Liquids (AAILs)
The tert-butyloxycarbonyl-protected amino acids, which are structurally related to our compound of interest, are used to prepare room-temperature ionic liquids. These AAILs have multiple reactive groups and are employed in organic synthesis .
Synthesis of Alkaloid Natural Products
Compounds with protected N-functionality, akin to our compound, are widely used in the synthesis of alkaloid natural products. These natural products have significant pharmacological activities and are used in pharmaceuticals .
Organic Synthesis
The compound can be used in organic synthesis, providing a protected form of azetidine carboxylic acid that can be further modified into desired structures .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is useful as a rigid linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . Therefore, it can be inferred that the targets would be specific proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound interacts with its targets by serving as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity of the linker, provided by 3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, may impact the 3D orientation of the degrader and thus ternary complex formation .
properties
IUPAC Name |
3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-10-16(11-17,13(18)19)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVDRQKQXRDXTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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